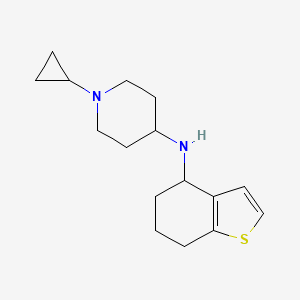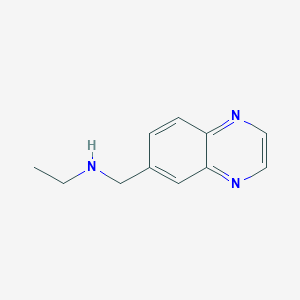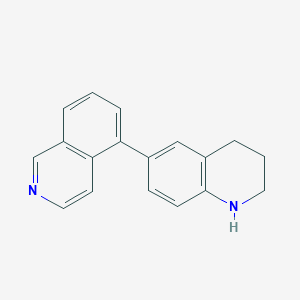
N-(quinoxalin-6-ylmethyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinoxalin-6-ylmethyl)propan-1-amine, also known as QX-314, is a quaternary ammonium derivative of lidocaine. It is a membrane-impermeant molecule that blocks voltage-gated sodium channels, making it an effective tool for studying neuronal function. QX-314 has been used in a variety of scientific research applications, including pain management, electrophysiology, and optogenetics.
作用机制
N-(quinoxalin-6-ylmethyl)propan-1-amine blocks voltage-gated sodium channels by binding to the intracellular side of the channel. However, unlike lidocaine, N-(quinoxalin-6-ylmethyl)propan-1-amine is unable to penetrate the cell membrane due to its quaternary ammonium structure. This makes it an effective tool for selectively blocking the activity of neurons without affecting surrounding cells.
Biochemical and Physiological Effects
N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to inhibit the activity of TRPV1 channels and acid-sensing ion channels. N-(quinoxalin-6-ylmethyl)propan-1-amine has also been shown to reduce inflammation and hyperalgesia in animal models.
实验室实验的优点和局限性
One of the major advantages of using N-(quinoxalin-6-ylmethyl)propan-1-amine in lab experiments is its ability to selectively block the activity of neurons without affecting surrounding cells. Additionally, N-(quinoxalin-6-ylmethyl)propan-1-amine has a long-lasting effect, which makes it useful for studying the long-term effects of neuronal activity. However, one limitation of using N-(quinoxalin-6-ylmethyl)propan-1-amine is its membrane-impermeant structure, which limits its use in certain experimental settings.
未来方向
There are a number of potential future directions for research involving N-(quinoxalin-6-ylmethyl)propan-1-amine. One area of interest is the development of new methods for delivering N-(quinoxalin-6-ylmethyl)propan-1-amine to target neurons. Additionally, there is potential for the use of N-(quinoxalin-6-ylmethyl)propan-1-amine in the development of new pain management therapies. Finally, there is potential for the use of N-(quinoxalin-6-ylmethyl)propan-1-amine in optogenetics studies to selectively silence neurons in vivo.
合成方法
N-(quinoxalin-6-ylmethyl)propan-1-amine is synthesized by reacting quinoxaline-6-carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate quinoxaline-6-carboxylic acid N-hydroxysuccinimide ester. This intermediate is then reacted with lidocaine to form N-(quinoxalin-6-ylmethyl)propan-1-amine.
科学研究应用
N-(quinoxalin-6-ylmethyl)propan-1-amine has been used in a variety of scientific research applications. One of the most common uses is in pain management. N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to effectively block pain signals in animal models, and there is potential for its use in human pain management. N-(quinoxalin-6-ylmethyl)propan-1-amine has also been used in electrophysiology studies to selectively block the activity of nociceptive neurons. Additionally, N-(quinoxalin-6-ylmethyl)propan-1-amine has been used in optogenetics studies to selectively silence neurons in vivo.
属性
IUPAC Name |
N-(quinoxalin-6-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-5-13-9-10-3-4-11-12(8-10)15-7-6-14-11/h3-4,6-8,13H,2,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYCVCKOFHNHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)
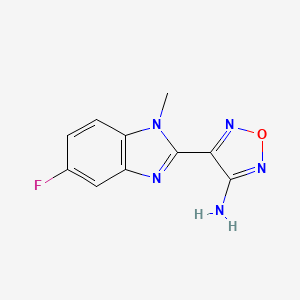
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)
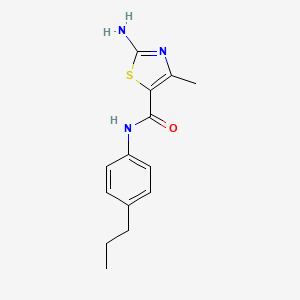
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)
